Methyl 6-(isopropylamino)-2-methylnicotinate

Description

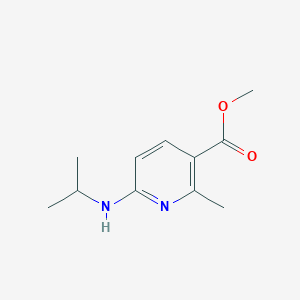

Methyl 6-(isopropylamino)-2-methylnicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a methyl ester at position 2 and an isopropylamino group at position 4.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

methyl 2-methyl-6-(propan-2-ylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)12-10-6-5-9(8(3)13-10)11(14)15-4/h5-7H,1-4H3,(H,12,13) |

InChI Key |

CWNTULPNWSFLHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(isopropylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with isopropylamine, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(isopropylamino)-2-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 6-(isopropylamino)-2-methylnicotinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(isopropylamino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Methyl 6-(isopropylamino)-2-methylnicotinate, differing primarily in substituents and core modifications:

Physicochemical and Functional Differences

- The latter’s chloro and iodo groups increase molecular weight and lipophilicity (logP ~3.5 estimated), which may influence membrane permeability. The acetamido branch in Methyl 6-(1-acetamido-2-methylpropyl)-2-methylnicotinate introduces steric hindrance and hydrogen-bonding capacity (amide NH and carbonyl), which could reduce metabolic stability compared to the simpler isopropylamino group.

- Core Modifications: Atrazine’s triazine core contrasts with the pyridine ring in nicotinates, leading to differences in environmental persistence. Triazines are notorious for groundwater contamination, whereas nicotinate esters may degrade more readily via hydrolysis. Methyl 6-amino-2-chloro-3-iodoisonicotinate utilizes an isonicotinate (pyridine-4-carboxylate) core, a positional isomer of nicotinate (pyridine-3-carboxylate), which alters electronic distribution and reactivity.

Spectroscopic and Reactivity Insights

- NMR Data: Methyl 6-(1-acetamido-2-methylpropyl)-2-methylnicotinate exhibits distinct 1H NMR signals (e.g., δ 8.13 ppm for pyridine H, δ 2.09 ppm for branched CH), suggesting a deshielded aromatic environment due to the acetamido group. By contrast, the isopropylamino group in the target compound would likely produce upfield-shifted NH signals (δ ~1-2 ppm) and simpler splitting patterns.

- Reactivity: The isopropylamino group’s nucleophilicity could facilitate alkylation or acylation reactions, whereas halogenated analogs may undergo SNAr substitutions.

Biological Activity

Methyl 6-(isopropylamino)-2-methylnicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- IUPAC Name : Methyl 6-(propan-2-ylamino)-2-methylnicotinate

- Canonical SMILES : CC(C)NCCCC(=O)OC1=CC=CC=N1C(=O)C

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in metabolic pathways. The compound may exert its effects through:

- Enzyme Modulation : It can inhibit or activate specific enzymes, influencing metabolic processes.

- Receptor Interaction : The compound may interact with cellular receptors, altering signaling pathways that lead to various biological effects.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. Studies indicate its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's antimicrobial efficacy is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic functions.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have shown promising results:

- HeLa Cells : IC50 = 50 µg/mL

- A549 Cells : IC50 = 45 µg/mL

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS).

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, highlighting its potential as an antimicrobial agent in clinical settings. -

Evaluation of Anticancer Properties :

In a separate investigation, the compound was tested on human lung carcinoma cells (A549). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis.

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to the presence of the isopropylamino group, which enhances lipophilicity and cellular penetration.

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| Methyl Nicotinate | Moderate | Low | Simpler structure without isopropylamino |

| Methyl 6-(isopropylamino)nicotinate | High | Moderate | Enhanced lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.